4-Fluoro-2-(methylsulfonyl)phenylboronic acid

Descripción general

Descripción

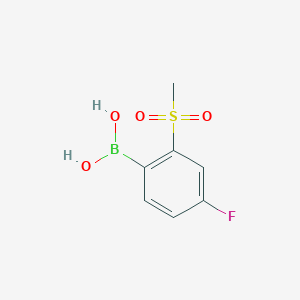

4-Fluoro-2-(methylsulfonyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluorine atom and a methylsulfonyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-fluoro-2-nitrobenzene.

Reduction: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Sulfonylation: The resulting amine is then sulfonylated using methylsulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group.

Borylation: Finally, the borylation step involves the reaction of the sulfonylated intermediate with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-2-(methylsulfonyl)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.

Oxidation: The boronic acid group can be oxidized to form a phenol.

Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenolic derivatives.

Substitution: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Fluoro-2-(methylsulfonyl)phenylboronic acid has the molecular formula and a molecular weight of 218.01 g/mol. Its structure includes:

- A phenyl ring substituted with a fluorine atom at the 4-position.

- A methylsulfonyl group at the 2-position.

- A boronic acid moiety , which is crucial for its reactivity and biological interactions.

Chemistry

Building Block in Organic Synthesis:

this compound is predominantly used in organic synthesis as a building block. It participates in the Suzuki-Miyaura coupling reaction, facilitating the formation of biaryl compounds. This reaction is essential for creating complex organic molecules utilized in pharmaceuticals and materials science.

Biology

Biologically Active Molecules:

This compound is employed in synthesizing biologically active molecules, including potential pharmaceuticals. Its ability to modulate enzyme activity makes it a candidate for developing drugs targeting specific biological pathways .

Enzyme Inhibition:

The compound has been shown to interact with serine proteases, forming reversible covalent bonds with the active site serine residue. This interaction leads to enzyme inhibition, which is crucial for developing therapeutic agents targeting protease-related diseases.

Cell Signaling Modulation:

this compound influences cell signaling pathways by modulating kinase activity. By inhibiting specific kinases, it alters the phosphorylation status of target proteins, affecting downstream signaling events and cellular responses.

Medicine

Drug Development:

The compound is investigated for its potential use in drug development, particularly as an enzyme inhibitor and receptor modulator. Its unique structure allows it to bind selectively to various biological targets, making it a valuable candidate for treating diseases such as cancer and other conditions involving protease dysregulation .

Anticancer Activity

Recent studies have demonstrated that compounds derived from this compound exhibit significant antiproliferative activity against prostate cancer cell lines (LAPC-4). The introduction of fluorine at the ortho position of the phenolic core has been shown to enhance this activity significantly .

In vitro studies indicated that certain derivatives had lower IC50 values compared to standard drugs like flutamide, suggesting a promising avenue for further research into antiandrogen therapies .

Glucose-Dependent Drug Delivery Systems

Research has explored the use of this compound in developing glucose-dependent insulin delivery systems. By conjugating with chitosan, it was found that insulin release could be modulated based on glucose concentration, showcasing its potential in diabetes management .

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

4-Fluorophenylboronic acid: Similar structure but lacks the methylsulfonyl group.

4-Methoxyphenylboronic acid: Contains a methoxy group instead of a fluorine and methylsulfonyl group.

4-(Methylsulfonyl)phenylboronic acid: Similar but lacks the fluorine atom.

Uniqueness

4-Fluoro-2-(methylsulfonyl)phenylboronic acid is unique due to the presence of both the fluorine and methylsulfonyl groups, which can influence its reactivity and the properties of the resulting products. The combination of these substituents can enhance the compound’s utility in specific synthetic applications, such as the formation of highly functionalized biaryl compounds.

Actividad Biológica

4-Fluoro-2-(methylsulfonyl)phenylboronic acid (CAS No. 1402238-31-6) is a boronic acid derivative that exhibits significant biological activity, particularly in the context of enzyme inhibition, cell signaling, and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular formula: CHBFOS, with a molecular weight of 218.01 g/mol. Its structure includes:

- A phenyl ring substituted with a fluorine atom at the 4-position.

- A methylsulfonyl group at the 2-position.

- A boronic acid moiety .

This unique combination of functional groups enhances its reactivity and potential interactions with biological targets.

Enzyme Inhibition

This compound is known to interact with serine proteases, forming reversible covalent bonds with the active site serine residue. This interaction leads to enzyme inhibition, which is crucial for developing therapeutic agents targeting protease-related diseases.

Modulation of Cellular Processes

The compound influences various cellular processes:

- Cell Signaling: It modulates kinase activity, affecting signal transduction pathways and altering phosphorylation states of target proteins.

- Gene Expression: By influencing transcription factors, it can affect downstream gene expression profiles.

Antiproliferative Activity

Research indicates that boronic acids exhibit antiproliferative properties across different cancer cell lines. In vitro studies have shown that derivatives similar to this compound can induce cell cycle arrest and apoptosis in cancer cells. For instance, studies have demonstrated that certain phenylboronic acids lead to significant G2/M phase arrest accompanied by caspase activation in ovarian cancer cell lines .

| Study | Cell Line | Mechanism | Outcome |

|---|---|---|---|

| Study 1 | A2780 | G2/M arrest | High antiproliferative activity |

| Study 2 | MV-4-11 | Apoptosis | Induction of caspase-3 activity |

Temporal Effects in Laboratory Settings

The stability and degradation of this compound under laboratory conditions have been studied. Long-term exposure in vitro has shown sustained effects on enzyme activity and cellular metabolism, indicating potential for prolonged therapeutic effects.

Propiedades

IUPAC Name |

(4-fluoro-2-methylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO4S/c1-14(12,13)7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVXXYBTIPXTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)S(=O)(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.